molecular formula C9H8ClIO2 B1421978 methyl 2-(4-chloro-2-iodophenyl)acetate CAS No. 936098-39-4

methyl 2-(4-chloro-2-iodophenyl)acetate

Cat. No.: B1421978
CAS No.: 936098-39-4
M. Wt: 310.51 g/mol
InChI Key: YGSOBJJPAHOBDR-UHFFFAOYSA-N
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Description

methyl 2-(4-chloro-2-iodophenyl)acetate is an organic compound with the molecular formula C9H8ClIO2 It is a derivative of phenylacetate, where the phenyl ring is substituted with chlorine and iodine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

methyl 2-(4-chloro-2-iodophenyl)acetate can be synthesized through several methods. One common approach involves the iodination of methyl (4-chlorophenyl)acetate. This reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom into the aromatic ring.

Another method involves the coupling of methyl (4-chlorophenyl)acetate with an iodinating reagent like N-iodosuccinimide (NIS) in the presence of a catalyst. This reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of methyl (4-chloro-2-iodophenyl)acetate may involve large-scale iodination processes using continuous flow reactors to ensure efficient mixing and reaction control. The use of microreactors can also be advantageous for precise temperature and reaction time control, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

methyl 2-(4-chloro-2-iodophenyl)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The ester group can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Carboxylic Acids: Formed through oxidation.

    Alcohols: Formed through reduction.

Scientific Research Applications

methyl 2-(4-chloro-2-iodophenyl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl (4-chloro-2-iodophenyl)acetate depends on its specific application. In chemical reactions, the compound acts as a substrate that undergoes transformation through catalytic or non-catalytic processes. The presence of chlorine and iodine atoms in the aromatic ring can influence the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl (4-iodophenyl)acetate: Similar structure but lacks the chlorine atom.

    Methyl (4-chlorophenyl)acetate: Similar structure but lacks the iodine atom.

    Methyl (4-bromo-2-iodophenyl)acetate: Similar structure with bromine instead of chlorine.

Uniqueness

methyl 2-(4-chloro-2-iodophenyl)acetate is unique due to the presence of both chlorine and iodine atoms, which can provide distinct reactivity patterns compared to its analogs. The combination of these substituents can lead to unique electronic and steric effects, making it valuable for specific synthetic applications.

Properties

IUPAC Name

methyl 2-(4-chloro-2-iodophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClIO2/c1-13-9(12)4-6-2-3-7(10)5-8(6)11/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGSOBJJPAHOBDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=C(C=C1)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601291993
Record name Methyl 4-chloro-2-iodobenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601291993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936098-39-4
Record name Methyl 4-chloro-2-iodobenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=936098-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-chloro-2-iodobenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601291993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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